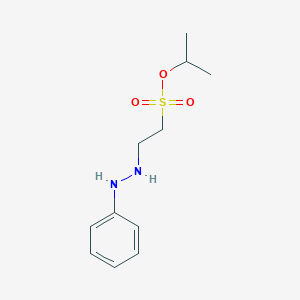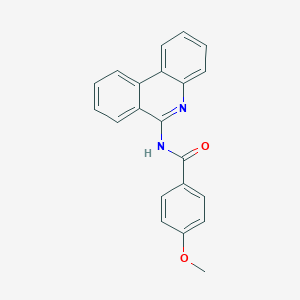
4-Methoxy-N-(phenanthridin-6-YL)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-N-(phenanthridin-6-YL)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a methoxy group at the 4-position of the benzamide ring and a phenanthridinyl group at the N-position. Benzamides are known for their wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-N-(phenanthridin-6-YL)benzamide typically involves the condensation of 4-methoxybenzoic acid with phenanthridin-6-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxy-N-(phenanthridin-6-YL)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of 4-hydroxy-N-(phenanthridin-6-YL)benzamide.
Reduction: Formation of 4-methoxy-N-(phenanthridin-6-YL)benzylamine.
Substitution: Formation of 4-halo-N-(phenanthridin-6-YL)benzamide or 4-alkyl-N-(phenanthridin-6-YL)benzamide.
Aplicaciones Científicas De Investigación
4-Methoxy-N-(phenanthridin-6-YL)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 4-Methoxy-N-(phenanthridin-6-YL)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It can inhibit the activity of certain kinases and transcription factors, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
- 4-Methoxy-N-(4-methylbenzyl)benzamide
- 2,3-Dimethoxy-N-(4-nitrophenyl)benzamide
- 4-Methoxy-N-(piperidine-1-carbonothioyl)benzamide
Comparison: 4-Methoxy-N-(phenanthridin-6-YL)benzamide is unique due to the presence of the phenanthridinyl group, which imparts distinct biological activities compared to other benzamide derivatives. This structural feature enhances its potential as an anticancer and anti-inflammatory agent .
Propiedades
Número CAS |
62764-40-3 |
|---|---|
Fórmula molecular |
C21H16N2O2 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
4-methoxy-N-phenanthridin-6-ylbenzamide |
InChI |
InChI=1S/C21H16N2O2/c1-25-15-12-10-14(11-13-15)21(24)23-20-18-8-3-2-6-16(18)17-7-4-5-9-19(17)22-20/h2-13H,1H3,(H,22,23,24) |
Clave InChI |
PYCTZMQGPVHKHY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


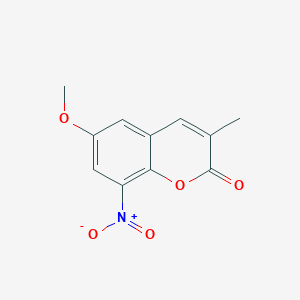
![Bicyclo[3.2.2]nonane-3,3-dicarboxylic acid](/img/structure/B14516970.png)
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-iodobenzene](/img/structure/B14516971.png)
![1,4-Dioxaspiro[4.5]decane-6-propanol](/img/structure/B14516974.png)
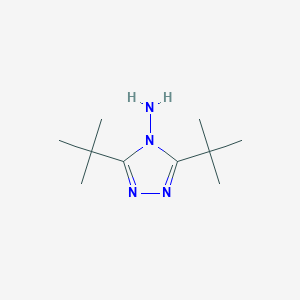
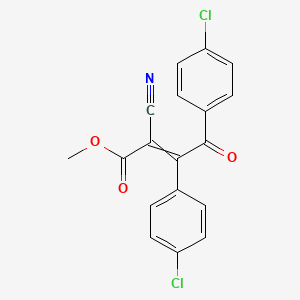




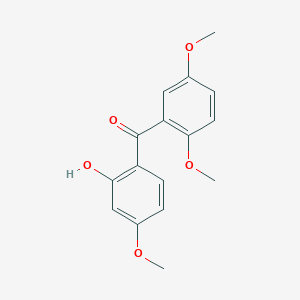
![{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}(morpholin-4-yl)methanone](/img/structure/B14517032.png)
